molecular formula C7H6N2O4 B1626689 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid CAS No. 62328-13-6

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Cat. No. B1626689
CAS RN: 62328-13-6
M. Wt: 182.13 g/mol
InChI Key: NZXUATGLONEZFN-UHFFFAOYSA-N
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Description

“4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid” is a compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 . It is a pyrimidine derivative, which is a class of compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid”, has been a topic of research . Various methods have been described, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid” includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including “4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions . They can also be involved in reactions with amidines and alcohols in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .

properties

IUPAC Name

6-acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-3(10)5-4(6(11)12)2-8-7(13)9-5/h2H,1H3,(H,11,12)(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXUATGLONEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487348
Record name 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

CAS RN

62328-13-6
Record name 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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